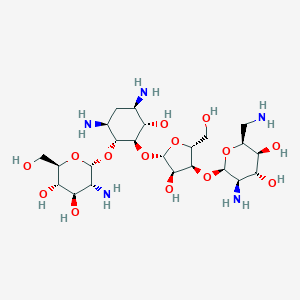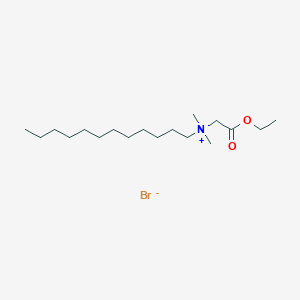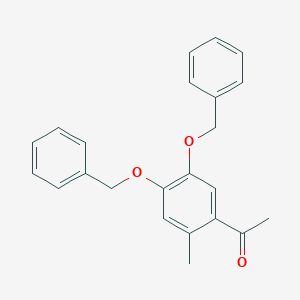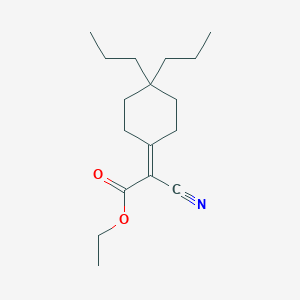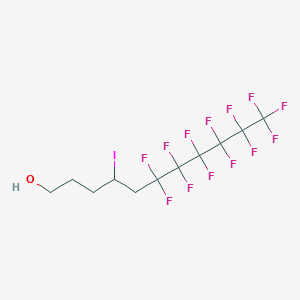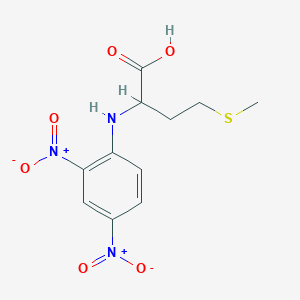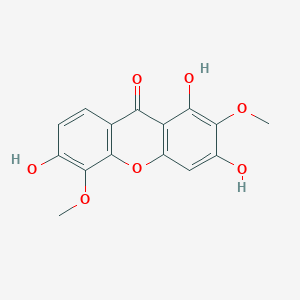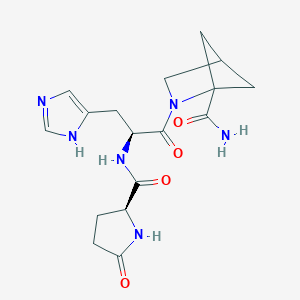
Thyrotropin-releasing hormone, 2,4-mepro(3)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thyrotropin-releasing hormone, 2,4-mepro(3)- (TRH) is a neuropeptide hormone that is primarily produced in the hypothalamus. TRH plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland. TSH, in turn, stimulates the thyroid gland to produce and secrete thyroxine (T4) and triiodothyronine (T3), which are essential for maintaining normal metabolism and growth.
作用机制
Thyrotropin-releasing hormone, 2,4-mepro(3)- exerts its effects by binding to specific receptors on target cells. The primary receptor for Thyrotropin-releasing hormone, 2,4-mepro(3)- is the Thyrotropin-releasing hormone, 2,4-mepro(3)- receptor, which is found in the pituitary gland, hypothalamus, and other tissues. Binding of Thyrotropin-releasing hormone, 2,4-mepro(3)- to its receptor activates a signaling pathway that ultimately leads to the release of TSH or other hormones.
生化和生理效应
In addition to its role in regulating TSH release, Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have a wide range of other effects on the body. These include stimulating the release of prolactin, modulating pain perception, and regulating the activity of the autonomic nervous system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been shown to have neuroprotective effects and may play a role in the treatment of neurological disorders.
实验室实验的优点和局限性
Thyrotropin-releasing hormone, 2,4-mepro(3)- has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a known structure and mechanism of action. Thyrotropin-releasing hormone, 2,4-mepro(3)- is also relatively easy to synthesize and has a long half-life in the bloodstream. However, Thyrotropin-releasing hormone, 2,4-mepro(3)- has limitations as well, including the potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several potential future directions for research on Thyrotropin-releasing hormone, 2,4-mepro(3)-. One area of interest is the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the immune system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have immunomodulatory effects, and there is growing interest in its potential as a therapeutic target for autoimmune diseases. Another area of interest is the development of Thyrotropin-releasing hormone, 2,4-mepro(3)- analogs with improved pharmacological properties for use in the treatment of neurological disorders. Finally, there is ongoing research on the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the stress response and its potential as a target for the development of new treatments for stress-related disorders.
合成方法
Thyrotropin-releasing hormone, 2,4-mepro(3)- is synthesized in the hypothalamus from a larger precursor protein called pro-Thyrotropin-releasing hormone, 2,4-mepro(3)-. Pro-Thyrotropin-releasing hormone, 2,4-mepro(3)- is cleaved by enzymes to produce Thyrotropin-releasing hormone, 2,4-mepro(3)-, which is then stored in nerve terminals until it is released into the bloodstream.
科学研究应用
Thyrotropin-releasing hormone, 2,4-mepro(3)- has been extensively studied in both animal and human research. It has been found to have a wide range of physiological effects, including regulating the release of TSH, stimulating the release of prolactin, and modulating pain perception. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been investigated for its potential therapeutic applications, including as a treatment for depression, anxiety, and schizophrenia.
属性
CAS 编号 |
127902-57-2 |
|---|---|
产品名称 |
Thyrotropin-releasing hormone, 2,4-mepro(3)- |
分子式 |
C17H22N6O4 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c18-16(27)17-4-9(5-17)7-23(17)15(26)12(3-10-6-19-8-20-10)22-14(25)11-1-2-13(24)21-11/h6,8-9,11-12H,1-5,7H2,(H2,18,27)(H,19,20)(H,21,24)(H,22,25)/t9?,11-,12-,17?/m0/s1 |
InChI 键 |
MNAXZXBQMUXGHD-DYVBBLHISA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
同义词 |
2-carboxy-2,4-methanopyrrolidine-TRH 3-(2,4-MePro)-thyrotropin-releasing hormone 3-(2,4-MePro)-TRH thyrotropin-releasing hormone, 2,4-MePro(3)- thyrotropin-releasing hormone, 2,4-methylproline(3)- TRH, (2,4-methanoproline)(3)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



